N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a furan ring, all connected through a carboxamide linkage
Mechanism of Action
Target of Action
It is known that similar compounds have shown a broad spectrum of biological activities .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Piperidine-containing compounds, which share structural similarities with this compound, are known to be important synthetic medicinal blocks for drug construction .
Result of Action
Similar compounds have been found to possess various biological activities .
Action Environment
It is known that the environment can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(pyridin-2-yl)piperidine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and enhance safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: This compound has a benzene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: The thiophene ring in this compound can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVBOBZULAJOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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